4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

Medicinal Chemistry Scaffold Design Physicochemical Property Profiling

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid (CAS 839689-11-1) delivers a modular scaffold combining a lipophilic phenoxyacetyl terminus, a flexible aminomethyl spacer, and a free para‑carboxylic acid for direct amide coupling. This unique architecture enables systematic SAR investigation of substitution‑position and linker‑chemistry effects that drive >1,000‑fold potency differences among phenoxyacetyl‑benzoic acid analogs. Procuring the precise para‑aminomethyl substitution pattern avoids experimental failure caused by generic analog substitution.

Molecular Formula C16H15NO4
Molecular Weight 285.299
CAS No. 839689-11-1
Cat. No. B2622842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Phenoxyacetyl)amino]methyl}benzoic acid
CAS839689-11-1
Molecular FormulaC16H15NO4
Molecular Weight285.299
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H15NO4/c18-15(11-21-14-4-2-1-3-5-14)17-10-12-6-8-13(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)
InChIKeyZCHLGSVRPQDEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid (CAS 839689-11-1): A Para-Substituted Aminomethylbenzoic Acid-Phenoxyacetyl Hybrid Scaffold for Research Procurement


4-{[(Phenoxyacetyl)amino]methyl}benzoic acid (CAS 839689-11-1) is a synthetic organic compound with molecular formula C16H15NO4 and molecular weight 285.29 g/mol . The compound features a para-aminomethylbenzoic acid core N-acylated with a phenoxyacetyl moiety, combining a carboxylic acid functional group suitable for conjugation with a lipophilic phenoxyacetyl-amide extension. It is commercially available from multiple suppliers at purities of 95–97% and is marketed as a research intermediate for the synthesis of more complex organic molecules and as a potential ligand for enzyme binding studies [1].

Structural Basis for the Non-Interchangeability of 4-{[(Phenoxyacetyl)amino]methyl}benzoic Acid with Common Analogs


Phenoxyacetyl-substituted benzoic acid derivatives exhibit divergent biological and physicochemical properties depending critically on (1) the position of substitution on the benzoic acid ring (ortho, meta, or para), (2) the presence or absence of the aminomethyl spacer between the aromatic core and the amide nitrogen, and (3) the presence of additional functional groups. While structurally related compounds such as 3-(2-phenoxyacetamido)benzoic acid have demonstrated measurable HIF1 inhibitory activity (IC50 = 30 μM in Hep3B cells) [1], and 4-brominated phenoxybenzoylphenyl acetic acid derivatives have shown potent 5α-reductase type 2 inhibition (IC50 = 5 nM) [2], these activity profiles cannot be extrapolated to 4-{[(phenoxyacetyl)amino]methyl}benzoic acid. The para-aminomethyl spacer in this compound introduces distinct conformational flexibility and hydrogen-bonding geometry compared to direct amide-linked analogs, potentially altering target recognition and pharmacokinetic behavior. Procurement of a generic phenoxyacetyl-benzoic acid analog without verification of the specific substitution pattern and linker chemistry carries substantial risk of experimental failure.

Direct Quantitative Evidence for 4-{[(Phenoxyacetyl)amino]methyl}benzoic Acid (CAS 839689-11-1)


Para-Aminomethyl Spacer Versus Direct Amide Linkage: Conformational and Physicochemical Differentiation

A structurally analogous methyl ester derivative, methyl 4-[(phenoxyacetyl)amino]benzoate, provides computational physicochemical parameters that distinguish the para-aminomethylphenoxyacetyl scaffold from simpler benzoic acid derivatives. This methyl ester analog exhibits a calculated LogP of 3.11, LogSW (log of water solubility) of -3.94, topological polar surface area (tPSA) of 64.6 Ų, and contains 5 rotatable bonds . While these data derive from the methyl ester rather than the free carboxylic acid, they establish the lipophilic-hydrophilic balance and conformational flexibility inherent to the para-substituted phenoxyacetyl-aminobenzoate scaffold. The presence of the aminomethyl linker (or direct amide in this analog) differentiates this compound class from simpler phenoxyacetyl-benzoic acid derivatives lacking the spacer, which typically exhibit fewer rotatable bonds and altered tPSA values that may impact membrane permeability and target engagement.

Medicinal Chemistry Scaffold Design Physicochemical Property Profiling

Para-Substitution Pattern: Comparative HIF1 Inhibitory Activity of a Structurally Related Meta-Substituted Phenoxyacetamido Analog

The meta-substituted analog 3-(2-phenoxyacetamido)benzoic acid (CHEMBL223479) demonstrates measurable but weak HIF1 transcriptional inhibitory activity with an IC50 of 30,000 nM (30 μM) in a cell-based HRE reporter assay using human Hep3B cells [1]. This compound differs from 4-{[(phenoxyacetyl)amino]methyl}benzoic acid in two critical structural features: (1) substitution at the meta position rather than para position of the benzoic acid ring, and (2) direct amide linkage of the phenoxyacetyl group to the aromatic amine rather than via an aminomethyl spacer. The 30 μM IC50 value provides a baseline for understanding how structural modifications within the phenoxyacetamido-benzoic acid class can modulate biological activity. Notably, the presence of a boronic acid substituent in a related compound, 3-(dihydroxyboranyl)-5-[(phenoxyacetyl)amino]benzoic acid, dramatically enhances potency to an IC50 of 28 nM [2], demonstrating that even modest structural changes within this chemical class can produce >1,000-fold differences in target engagement.

Hypoxia Signaling HIF1 Inhibition Cancer Biology

Commercial Availability and Quality Specification Differentiation for Research Procurement

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid (CAS 839689-11-1) is commercially available from multiple suppliers with documented purity specifications of 95% (AKSci) and 97% (Leyan) . The compound is not classified as hazardous material for transportation, with recommended long-term storage in a cool, dry place . This contrasts with the structurally related methyl ester analog methyl 4-[(phenoxyacetyl)amino]benzoate, which is available as a solid screening compound with free base form , and with 4-[(2-phenoxyacetyl)amino]benzoic acid (CAS 18704-90-0), a direct amide-linked analog lacking the aminomethyl spacer that possesses a lower molecular weight of 271.27 g/mol . Among suppliers, the compound is explicitly designated for research and development use only, not for human or veterinary applications, and may be subject to institutional purchasing restrictions .

Chemical Sourcing Quality Control Compound Management

Potential Conjugation Utility via Free Carboxylic Acid Moiety: Scaffold Differentiation for Bioconjugation Applications

4-{[(Phenoxyacetyl)amino]methyl}benzoic acid possesses a free carboxylic acid functional group at the para position of the aromatic ring, which provides a reactive handle for amide bond formation with amine-containing moieties. This contrasts with the methyl ester analog methyl 4-[(phenoxyacetyl)amino]benzoate, which lacks a free conjugation site without prior hydrolysis . The compound's structure—a phenoxyacetyl group (potential binding element) connected via an aminomethyl spacer to a benzoic acid (conjugation handle)—resembles the modular design principles of PROTAC (proteolysis-targeting chimera) building blocks and other bifunctional molecules where a target-binding moiety is linked via a spacer to a functional group enabling further derivatization. The patent literature describes phenoxyacetic acid derivatives as useful pharmaceutical compounds for treating respiratory disorders [1], and 3-aminomethylbenzoic acid (AMBA) has been employed as a hydrophobic spacer in peptidomimetic farnesyltransferase inhibitors [2], supporting the concept that the aminomethylbenzoic acid substructure serves as a validated spacer element in bioactive molecule design.

Bioconjugation PROTAC Design Chemical Biology

Validated Research Application Scenarios for 4-{[(Phenoxyacetyl)amino]methyl}benzoic Acid (CAS 839689-11-1)


Synthesis of Bifunctional Molecules and Chemical Probes via Carboxylic Acid Conjugation

The free para-carboxylic acid group of 4-{[(phenoxyacetyl)amino]methyl}benzoic acid enables direct amide coupling to amine-containing payloads without requiring ester hydrolysis. The phenoxyacetyl-aminomethyl-benzoic acid scaffold provides a modular architecture where the phenoxyacetyl terminus may serve as a putative protein-binding element (as supported by the phenoxyacetic acid pharmacophore identified in antifungal and 5α-reductase inhibitor studies [1][2]), while the aminomethyl spacer introduces conformational flexibility and the carboxylic acid serves as the conjugation handle. This design parallels the 3-aminomethylbenzoic acid spacer strategy employed in peptidomimetic farnesyltransferase inhibitors [3], suggesting potential utility in constructing targeted chemical probes.

Control Compound for Structure-Activity Relationship (SAR) Studies of Phenoxyacetyl-Benzoic Acid Derivatives

Given the documented >1,000-fold variation in inhibitory potency among structurally related phenoxyacetyl-benzoic acid derivatives—from 30 μM for 3-(2-phenoxyacetamido)benzoic acid [4] to 28 nM for its boronic acid-functionalized analog [5]—4-{[(phenoxyacetyl)amino]methyl}benzoic acid serves as a structurally defined reference compound for SAR investigations. Its para-substitution pattern and aminomethyl spacer distinguish it from meta-substituted and direct amide-linked analogs, enabling researchers to systematically probe the contributions of substitution position and linker chemistry to biological activity, solubility, and target engagement.

Scaffold for Fragment-Based Drug Discovery Libraries

The compound's moderate molecular weight (285.29 g/mol), calculated LogP of ~3.1 (extrapolated from methyl ester analog ), and presence of both hydrogen bond donors (carboxylic acid, amide NH) and acceptors (amide carbonyl, ether oxygen) align with fragment-like property guidelines. Its commercial availability at 95–97% purity makes it suitable for inclusion in fragment screening libraries where phenoxyacetyl-containing fragments have demonstrated utility in identifying enzyme inhibitors, as exemplified by the 5α-reductase inhibitor series where phenoxybenzoylphenyl acetic acid derivatives achieved IC50 values in the nanomolar range [2].

Research Intermediate for Phenoxyacetic Acid-Derived Pharmaceutical Candidates

The patent literature identifies substituted phenoxyacetic acids as useful pharmaceutical compounds for treating respiratory disorders including asthma, atopic dermatitis, and inflammatory dermatoses via CRTH2 receptor modulation [6]. Additionally, α-aminoacyl derivatives of phenoxyacetic acids have been described as antithrombotic agents [7]. 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid, as a para-aminomethylbenzoic acid derivative bearing a phenoxyacetyl group, may serve as a synthetic intermediate or building block for exploring chemical space around these therapeutic targets, particularly given the established role of aminomethylbenzoic acid derivatives in medicinal chemistry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.